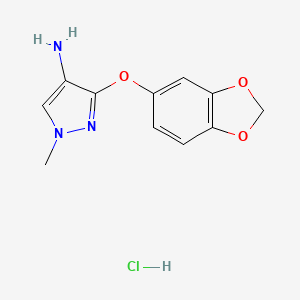

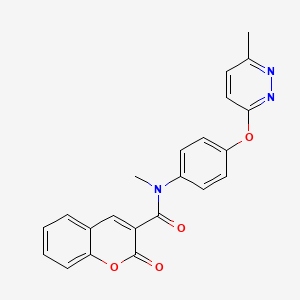

![molecular formula C9H5BrF3N3O2 B2629450 Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2138253-50-4](/img/structure/B2629450.png)

Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate” is a chemical compound with the CAS Number: 2138253-50-4 . It has a molecular weight of 324.06 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . Utilization of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Molecular Structure Analysis

The InChI Code of the compound is 1S/C9H5BrF3N3O2/c1-18-7(17)5-6-14-4(9(11,12)13)2-3-16(6)8(10)15-5/h2-3H,1H3 .Chemical Reactions Analysis

The compound undergoes an unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives under acidic conditions . This process can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 324.06 .Applications De Recherche Scientifique

Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

The chemical synthesis of derivatives of imidazo[1,2-a]pyrimidine has been a subject of various studies. For instance, the condensation of methyl aryl ketones and halogens (bromine, iodine) with 2-aminopyrimidines resulted in the formation of 6-bromo- and 3,6-dibromo-substituted 2-arylimidazo[1,2-a]pyrimidines, showcasing the versatility of this compound in synthetic organic chemistry (Kochergin et al., 2000).

Catalyzed Arylation

The catalyzed arylation of imidazo[1,2-a]pyrimidine has also been explored, providing an efficient method for synthesizing 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle (Li et al., 2003).

Cascade Reactions

A unique cascade reaction involving bromo-substituted pyrido[3',2':4,5]pyrrolo-[1,2-c]pyrimidine and pyrimido[1,6-a]indole methyl carboxylates with primary amines has been described. This process results in the formation of unusual imidazolidene-substituted indoles and azaindoles, highlighting the compound's potential in generating diverse molecular structures (Morón et al., 2012).

Solid-Phase Synthesis

The solid-phase synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines demonstrates the compound's applicability in modern synthetic methodologies, providing a platform for the development of various derivatives (Kazzouli et al., 2003).

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the search results, imidazopyrimidines, which are structural analogs of purine bases, have been evaluated and used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for treatment of rheumatoid arthritis, or antibacterial agents .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N3O2/c1-18-7(17)5-6-14-4(9(11,12)13)2-3-16(6)8(10)15-5/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMOFHIRNBQYTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2N=C(C=CN2C(=N1)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

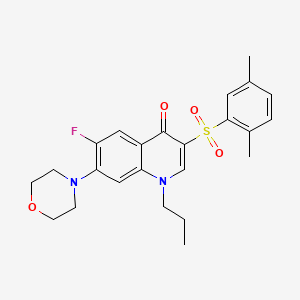

![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2629367.png)

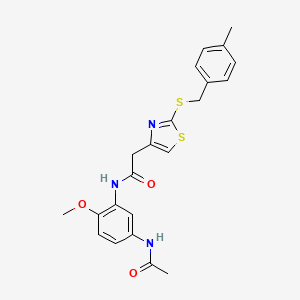

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2629375.png)

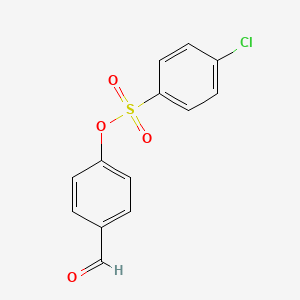

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2629376.png)

![1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2629379.png)

![6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2629380.png)

![2-[1-(3-Fluoro-5-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2629381.png)

![Lithium 4-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2629386.png)